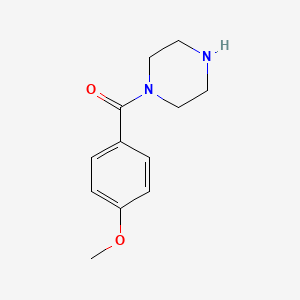

1-(4-Methoxybenzoyl)-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNXKUKDGIDDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371553 | |

| Record name | 1-(4-Methoxybenzoyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94747-49-6 | |

| Record name | 1-(4-Methoxybenzoyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94747-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Piperazine Scaffold

An In-Depth Technical Guide to 1-(4-Methoxybenzoyl)-piperazine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, details robust synthetic protocols with mechanistic insights, and explores its significance as a privileged scaffold in the design of novel therapeutic agents.

The piperazine ring is a ubiquitous structural motif in pharmaceuticals, prized for its unique physicochemical properties.[1][2] Its basic nitrogens can be readily functionalized, allowing for the modulation of properties like solubility and pKa, while its defined chair conformation serves as a rigid scaffold to orient pharmacophoric groups in three-dimensional space.[1] When combined with the 4-methoxybenzoyl (anisoyl) moiety, another common feature in bioactive compounds, the resulting molecule, this compound, becomes a versatile intermediate for constructing a diverse array of chemical entities with potential therapeutic value. This guide offers a detailed exploration of its fundamental chemistry and synthesis.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is foundational to its application in synthesis and drug design.

Chemical Structure

This compound is an amide formed between the secondary amine of a piperazine ring and the carboxyl group of 4-methoxybenzoic acid.

-

IUPAC Name: (4-methoxyphenyl)(piperazin-1-yl)methanone

-

Molecular Formula: C₁₂H₁₆N₂O₂

-

Molecular Weight: 220.27 g/mol

Caption: 2D Structure of this compound.

Physicochemical & Spectroscopic Data Summary

The table below summarizes key properties. Spectroscopic characteristics are predicted based on the structure and data from analogous compounds.[3][4]

| Property | Value / Expected Characteristics |

| Physical State | Expected to be a white to off-white solid at room temperature. |

| Melting Point | Not widely reported, but similar structures like (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone melt at 117–119 °C.[3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. The hydrochloride salt form would exhibit higher aqueous solubility.[5] |

| pKa | The free secondary amine on the piperazine ring is basic, with an expected pKa around 8-9, similar to piperazine itself (pKa₂ = 9.73).[6] |

| ¹H NMR | - Aromatic protons of the methoxybenzoyl group appearing as two doublets (AA'BB' system) in the δ 6.8-7.5 ppm range. - A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm. - Multiple broad signals for the piperazine ring protons (-CH₂-) between δ 2.5-4.0 ppm. - A broad singlet for the secondary amine proton (-NH), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon signal around δ 170 ppm. - Aromatic carbon signals between δ 113-161 ppm. - Methoxy carbon signal around δ 55 ppm. - Piperazine carbon signals in the δ 40-50 ppm range. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 221.13. |

Synthesis of this compound

The synthesis of this compound is a classic example of amide bond formation via nucleophilic acyl substitution. The core principle involves the attack of a nucleophilic nitrogen atom from the piperazine ring on the electrophilic carbonyl carbon of a 4-methoxybenzoyl derivative.[7] Two primary, field-proven strategies are outlined below.

Caption: General mechanism for amide bond formation.

Method 1: Acylation with 4-Methoxybenzoyl Chloride

This is the most direct and frequently employed method, leveraging the high reactivity of an acyl chloride. The reaction is typically performed under Schotten-Baumann conditions.

Causality & Expertise: The use of an acyl chloride like 4-methoxybenzoyl chloride provides a highly activated electrophile, making the reaction rapid and often high-yielding even at low temperatures.[8][9] The primary challenge is controlling the reaction's selectivity, as piperazine possesses two reactive secondary amines. To favor mono-acylation over di-acylation, a large excess of piperazine can be used, with the unreacted piperazine also serving as the base to neutralize the hydrochloric acid byproduct. Alternatively, using a stoichiometric amount of piperazine with a non-nucleophilic base (like triethylamine or pyridine) in an inert solvent provides better control.[10]

Self-Validating Protocol:

-

Reagent Preparation: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM, approx. 10 mL per gram of piperazine).

-

Reaction Setup: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes to cool to 0 °C.

-

Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), saturated sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Method 2: Direct Amide Coupling with 4-Methoxybenzoic Acid

This approach avoids the use of highly reactive and moisture-sensitive acyl chlorides by activating the carboxylic acid in situ with a peptide coupling reagent.

Causality & Expertise: This method is ideal when starting from the carboxylic acid is more convenient or when milder conditions are required. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by piperazine.[11] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions and minimize potential racemization if chiral centers were present.

Self-Validating Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzoic acid (1.0 equivalent), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

-

Piperazine Addition: Add piperazine (1.1 equivalents) to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature overnight (12-18 hours). Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and water-soluble byproducts (e.g., the urea byproduct from EDCI). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired this compound.

Caption: Primary synthetic routes to the target compound.

Applications in Research and Drug Development

This compound is not an end product itself but rather a crucial intermediate. Its structure combines two pharmacologically relevant motifs, making its derivatives attractive candidates for targeting a wide range of biological systems.

-

Central Nervous System (CNS) Agents: The piperazine scaffold is central to many drugs acting on the CNS.[12] Derivatives are frequently explored as ligands for dopamine and serotonin receptors, leading to potential treatments for psychosis, depression, and anxiety.[13][14]

-

Enzyme Inhibitors: The structure serves as a starting point for developing enzyme inhibitors. For example, derivatives have been synthesized and tested as potent inhibitors of human carbonic anhydrase, an enzyme implicated in certain types of cancer.[15]

-

Scaffold for Library Synthesis: Due to the two distinct reactive sites (the secondary amine and the aromatic ring), this molecule is an excellent building block for combinatorial chemistry. The free secondary amine can be further functionalized via alkylation, acylation, or reductive amination, while the aromatic ring can undergo electrophilic substitution, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.[2]

Conclusion

This compound is a structurally significant and synthetically accessible molecule. Its preparation is reliably achieved through standard organic chemistry transformations, primarily the acylation of piperazine with either 4-methoxybenzoyl chloride or 4-methoxybenzoic acid via peptide coupling. The rationale behind procedural choices, such as reagent stoichiometry and reaction conditions, is key to achieving high yields and purity. As a versatile scaffold, it remains a valuable starting material for medicinal chemists aiming to develop next-generation therapeutics across multiple disease areas.

References

-

Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). National Institutes of Health (NIH). [Link]

-

1-(4-methoxybenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-4-ium - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

1-(4-Methoxyphenyl)piperazine. (n.d.). PubChem. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (n.d.). ResearchGate. [Link]

-

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). PubChem. [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). National Institutes of Health (NIH). [Link]

-

Verderame, M. (1965). Synthesis of 1,4-Disubstituted Piperazines. I1. Journal of Medicinal Chemistry. [Link]

-

KE, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

-

1-(4-Methoxyphenyl)piperazine hydrochloride. (n.d.). PubChem. [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central. [Link]

- New 1-(alkoxybenzyl)piperazine amide compounds. (n.d.).

-

1-((4-Methoxyphenyl)methyl)piperazine. (n.d.). PubChem. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

-

What Is The Detailed Mechanism Of Amide Bond Formation? (2024). Chemistry For Everyone. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). Royal Society of Chemistry. [Link]

-

Amide bond formation promoted by coupling reagents. (n.d.). ResearchGate. [Link]

-

Monoacylation. (n.d.). Manifold. [Link]

- PROCESS FOR THE PREPARATION OF CHIRAL PIPERAZINES 1,4-DISUSTITUTED. (n.d.).

-

Aniracetam. (n.d.). PubChem. [Link]

-

Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

Reaction profile of the acylation coupling reaction between... (n.d.). ResearchGate. [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. (2007). PubMed. [Link]

- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (n.d.).

-

Aniracetam. (n.d.). PharmaCompass. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. etd.auburn.edu [etd.auburn.edu]

- 13. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-(4-Methoxybenzoyl)-piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 1-(4-Methoxybenzoyl)-piperazine

In the landscape of medicinal chemistry, the piperazine nucleus stands out as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability.[2] When functionalized, particularly with a 1-(4-methoxybenzoyl) moiety, this core structure gives rise to a class of derivatives with a remarkable spectrum of pharmacological activities. The methoxy group on the benzoyl ring can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with various biological targets. This guide provides an in-depth technical exploration of the diverse biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Several studies have highlighted the potential of 1-(4-substituted benzoyl)-4-arylpiperazine derivatives as potent anticancer agents.[3][4][5] These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[3][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism underlying the anticancer activity of many piperazine derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[6][7] Some derivatives have been shown to activate intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases 3/7, 8, and 9.[6] For instance, a novel piperazine derivative demonstrated a strong suppressive effect on liver cancer cells by inducing apoptosis.[6] Furthermore, some benzothiazole-piperazine derivatives have been found to cause apoptosis by arresting the cell cycle at the subG1 phase.[8] Another proposed mechanism involves the inhibition of crucial enzymes like Poly (ADP-ribose) polymerase (PARP1), which is involved in DNA repair. Inhibition of PARP1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.[9]

Experimental Workflow for Anticancer Activity Assessment

Caption: A generalized workflow for evaluating the anticancer potential of novel this compound derivatives.

Experimental Protocols for Evaluating Anticancer Activity

A systematic approach is crucial for assessing the anticancer potential of novel compounds.[10][11][12]

1. In Vitro Cytotoxicity Assays (e.g., Sulforhodamine B (SRB) or MTT Assay):

-

Principle: These colorimetric assays measure cell proliferation and viability. The SRB assay quantifies total protein content, while the MTT assay measures mitochondrial metabolic activity, both of which are proportional to the number of viable cells.[3]

-

Protocol Outline:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[5]

-

After incubation, fix the cells (for SRB) or add MTT reagent.

-

Add the appropriate solubilizing agent and measure the absorbance at a specific wavelength.

-

Calculate the concentration that inhibits cell growth by 50% (IC50).[13]

-

2. Apoptosis and Cell Cycle Analysis:

-

Principle: Flow cytometry is used to analyze the stages of the cell cycle and to detect apoptotic cells. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.

-

Protocol Outline:

-

Treat cells with the compound at its IC50 concentration.

-

Harvest and fix the cells.

-

Stain with Annexin V-FITC and PI for apoptosis detection, or with PI alone for cell cycle analysis.

-

Analyze the cell populations using a flow cytometer.

-

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | HUH7 (Liver) | Not specified, but showed significant inhibition | [3][5] |

| 5e | MCF-7 (Breast) | 18.23 | [9] |

| BS130 | MCF-7 (Breast) | More cytotoxic than doxorubicin | [4] |

| BS230 | MCF-7 (Breast) | More cytotoxic than doxorubicin | [4] |

| Compound 3 | MDA-MB-231 (Breast) | 11.3 | [7] |

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The piperazine scaffold is a cornerstone in the development of antimicrobial agents.[1][14] Derivatives of this compound have shown promise in this area, exhibiting activity against a range of bacterial and, to a lesser extent, fungal strains.[15][16]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial action of piperazine derivatives is often attributed to their ability to interfere with microbial cellular processes. While the exact mechanisms for 1-(4-methoxybenzoyl) derivatives are not fully elucidated, related piperazine compounds are known to disrupt cell membrane integrity or inhibit essential enzymes.[17]

Structure-activity relationship studies on broader classes of piperazine derivatives have revealed that the nature of substituents on the aromatic rings is crucial for activity. For instance, the incorporation of electron-withdrawing groups can enhance antibacterial activity.[17] The 4-methoxy group in the title compounds likely plays a significant role in modulating the electronic properties and, consequently, the biological activity.

General Synthesis of this compound Derivatives

Caption: A simplified synthetic scheme for the preparation of this compound derivatives.

Experimental Protocols for Evaluating Antimicrobial Efficacy

Standardized methods are employed to assess the antimicrobial and antifungal potential of new chemical entities.[18][19][20][21]

1. Agar Well/Disk Diffusion Method:

-

Principle: This is a qualitative or semi-quantitative method to screen for antimicrobial activity. The test compound diffuses from a well or a disk into an agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well or disk indicates antimicrobial activity.[22]

-

Protocol Outline:

-

Prepare agar plates and inoculate them with a standardized suspension of the test microorganism.

-

Create wells in the agar or place sterile paper disks impregnated with the test compound on the surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition.

-

2. Broth Dilution Method (for Minimum Inhibitory Concentration - MIC):

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[20]

-

Protocol Outline:

-

Prepare serial dilutions of the test compound in a liquid growth medium in 96-well plates or tubes.

-

Inoculate each well or tube with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Quantitative Data Summary: Antimicrobial Activity

| Derivative Class | Bacterial Strains | Fungal Strains | Activity | Reference |

| Substituted piperazines | S. aureus, P. aeruginosa, S. epidermidis, E. coli | A. fumigatus, A. flavus, A. niger | Significant antibacterial, less active antifungal | [15][16] |

| Amino acid conjugated diphenylmethylpiperazines | Gram-positive and Gram-negative bacteria | Not specified | Good antibacterial activity | [14] |

Antipsychotic and Antidepressant-like Activities: Modulating Neurotransmitter Systems

Arylpiperazine derivatives are well-established pharmacophores in the development of drugs targeting the central nervous system (CNS).[23][24] They often exhibit affinity for various neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT) receptors, which are key targets in the treatment of psychosis and depression.[25][26]

Mechanism of Action: Receptor Binding and Modulation

The antipsychotic and antidepressant-like effects of these compounds are primarily attributed to their interaction with dopaminergic and serotonergic systems.[23][27] Atypical antipsychotic activity is often associated with a higher affinity for 5-HT2A receptors compared to D2 receptors (a 5-HT2A/D2 binding ratio > 1).[25][26] This dual antagonism is believed to contribute to a better side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[28] Some derivatives also show affinity for 5-HT1A receptors, which can contribute to both antidepressant and anxiolytic effects.[29][30] The 4-methoxyphenyl group in these derivatives is a common feature in many CNS-active compounds and likely plays a role in receptor recognition and binding.[29][31]

Proposed Mechanism for Atypical Antipsychotic Action

Caption: Simplified diagram illustrating the dual D2/5-HT2A receptor antagonism hypothesis for atypical antipsychotic activity.

Experimental Protocols for Evaluating CNS Activity

In vivo behavioral models are essential for assessing the potential antipsychotic and antidepressant effects of new compounds.[27][32]

1. Evaluation of Antipsychotic Potential:

-

Apomorphine-Induced Climbing and Stereotypy in Mice:

-

Principle: Apomorphine is a dopamine agonist that induces characteristic climbing behavior and stereotypy (repetitive, purposeless movements) in mice. Antipsychotic drugs that block dopamine receptors can inhibit these behaviors.[32]

-

Protocol Outline:

-

Administer the test compound to mice.

-

After a set time, inject apomorphine to induce climbing and stereotypy.

-

Observe and score the intensity of these behaviors.

-

-

2. Evaluation of Antidepressant-like Activity:

-

Forced Swim Test in Mice:

-

Principle: This test is based on the observation that mice, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.[27][33]

-

Protocol Outline:

-

Administer the test compound to mice.

-

Place the mice individually in a cylinder of water.

-

Record the duration of immobility over a specific period.

-

-

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide exhibit a broad range of biological activities, including potent anticancer, antimicrobial, and CNS-modulating effects. The presence of the 4-methoxybenzoyl group appears to be a key determinant of these activities, likely by influencing the compounds' affinity and selectivity for various biological targets.

Future research in this area should focus on several key aspects:

-

Synthesis of focused libraries: The design and synthesis of novel analogs with systematic variations of the substituents on both the benzoyl and piperazine rings will be crucial for refining structure-activity relationships.[2]

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will provide a stronger rationale for their further development.

-

Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the most promising candidates is essential for their translation into clinical settings.[34]

By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical space of this compound derivatives and unlock their full therapeutic potential.

References

-

Chaudhary, A., et al. (Year not specified). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. [Link]

-

Tomar, V., et al. (Year not specified). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

-

Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Various Authors. (Year not specified). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

-

Bar-Yehuda, S., et al. (Year not specified). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

-

Various Authors. (Year not specified). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Bar-Yehuda, S., et al. (Year not specified). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]

-

Bali, A., et al. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. PubMed. [Link]

-

Various Authors. (Year not specified). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Publisher not specified. [Link]

-

Tomić, M., et al. (2004). Pharmacological evaluation of selected arylpiperazines with atypical antipsychotic potential. PubMed. [Link]

-

Various Authors. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

-

Tomić, M., et al. (2025). Pharmacological evaluation of selected arylpiperazines with atypicalantipsychotic potential. ResearchGate. [Link]

-

Various Authors. (Year not specified). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

Tuncbilek, M., et al. (Year not specified). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. [Link]

-

Lowe, J. A., et al. (1991). 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. PubMed. [Link]

-

Manasa, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. [Link]

-

Baumgartner, J., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

-

MDPI. (Year not specified). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

-

Yurttas, L., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Publisher not specified. [Link]

-

Various Authors. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed Central. [Link]

-

Langfield, R. D. (Year not specified). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

-

Various Authors. (Year not specified). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Semantic Scholar. [Link]

-

Various Authors. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs. PubMed. [Link]

-

iFyber. (2024). Evaluation of Antimicrobial Efficacy. iFyber Blog. [Link]

-

Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed. [Link]

-

Tuncbilek, M., et al. (Year not specified). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

-

Various Authors. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

-

Various Authors. (Year not specified). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Various Authors. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]

-

Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. [Link]

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Various Authors. (Year not specified). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]

-

Various Authors. (Year not specified). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

-

Various Authors. (Year not specified). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Various Authors. (2013). Antiarrhythmic Properties of Some 1,4-disubstituted Piperazine Derivatives With α1-adrenoceptor Affinities. PubMed. [Link]

-

Various Authors. (Year not specified). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Publisher not specified. [Link]

-

Various Authors. (Year not specified). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[14][15][16]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. PubMed. [Link]

-

Various Authors. (Year not specified). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. [Link]

-

Various Authors. (Year not specified). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. PubMed. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 9. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations | Semantic Scholar [semanticscholar.org]

- 22. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]

- 23. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacological evaluation of selected arylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methoxybenzoyl Piperazine Scaffold: A Technical Guide to its Mechanism of Action at Monoamine Receptors

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxybenzoyl piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally active agents. Its versatile structure allows for fine-tuning of pharmacological activity, primarily at dopamine and serotonin G-protein coupled receptors (GPCRs). This in-depth technical guide provides a comprehensive analysis of the mechanism of action of methoxybenzoyl piperazines. We will dissect their molecular interactions, explore the downstream signaling consequences, and detail the critical experimental methodologies used to elucidate their pharmacodynamic profiles. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental design and data interpretation, empowering researchers to accelerate their own discovery and development programs.

Introduction: The Significance of the Methoxybenzoyl Piperazine Core

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of CNS drug discovery.[1] Its inherent basicity and conformational flexibility allow for critical interactions with the acidic residues within aminergic GPCR binding pockets. The addition of a methoxybenzoyl group introduces a key modulating element, influencing receptor affinity, selectivity, and functional activity. The position of the methoxy group on the benzoyl ring (ortho, meta, or para) profoundly impacts the molecule's electronic and steric properties, leading to distinct pharmacological profiles.[2] This guide will systematically unravel the mechanistic intricacies that arise from these structural variations.

Primary Molecular Targets: Dopamine and Serotonin Receptor Subtypes

Methoxybenzoyl piperazines primarily exert their effects through interactions with various subtypes of dopamine and serotonin receptors. These GPCRs are integral to a multitude of physiological and pathological processes, including mood, cognition, and motor control.[3][4]

Dopamine Receptor Interactions

The dopamine receptor family is broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies.[5] Methoxybenzoyl piperazines have shown significant affinity for D2-like receptors, which are coupled to Gαi/o proteins.[6][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8]

A notable example is the high affinity of certain N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides for the D4 receptor.[9]

Serotonin Receptor Interactions

The serotonergic system is a key target for many psychoactive compounds.[2] Methoxybenzoyl piperazines frequently interact with several serotonin receptor subtypes, most notably 5-HT1A and 5-HT2A receptors.[6]

-

5-HT1A Receptors: These receptors are also coupled to Gαi/o proteins, and their activation similarly leads to a decrease in cAMP.[10] Many methoxybenzoyl piperazine derivatives exhibit high affinity for 5-HT1A receptors, acting as either agonists, partial agonists, or antagonists.[11]

-

5-HT2A Receptors: In contrast, 5-HT2A receptors are coupled to Gαq/11 proteins.[12] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8]

The interplay between a compound's activity at these different dopamine and serotonin receptor subtypes is a critical determinant of its overall pharmacological effect, including its potential as an antipsychotic, antidepressant, or anxiolytic agent.

Elucidating the Mechanism of Action: Key Experimental Protocols

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a methoxybenzoyl piperazine derivative. This involves quantifying its binding affinity, determining its functional effect at the receptor, and understanding its impact on downstream signaling pathways.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Receptor Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor (e.g., rat striatum for dopamine receptors, or recombinant cell lines like CHO or HEK293) in ice-cold assay buffer.[13]

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[13]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration. Store at -80°C.[13]

-

-

Assay Setup (96-well plate format):

-

Add a fixed amount of receptor membrane preparation to each well.[14]

-

Add increasing concentrations of the unlabeled methoxybenzoyl piperazine test compound.

-

Add a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]spiperone for D2/D3 receptors).[15]

-

For non-specific binding control wells, add a saturating concentration of a known, unlabeled ligand.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[14]

-

-

Separation of Bound and Free Radioligand:

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.[13]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[13]

-

Experimental Workflow for Radioligand Binding Assay:

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays: Determining Agonist, Antagonist, or Inverse Agonist Activity

Functional assays are crucial for determining whether a compound that binds to a receptor activates it (agonist), blocks its activation by endogenous ligands (antagonist), or reduces its basal activity (inverse agonist).

Step-by-Step Protocol for a cAMP Inhibition Assay (for Gαi/o-coupled receptors):

-

Cell Culture:

-

Culture cells stably expressing the target receptor (e.g., 5-HT1A) in appropriate media.

-

-

Assay Setup:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.

-

Add increasing concentrations of the methoxybenzoyl piperazine test compound.

-

-

Incubation:

-

Incubate the plate for a defined period to allow for changes in intracellular cAMP levels.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular contents.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

For agonists, determine the EC50 (the concentration that produces 50% of the maximal response).

-

For antagonists, perform the assay in the presence of a known agonist and determine the IC50 for the inhibition of the agonist's effect.

-

Step-by-Step Protocol for a Calcium Flux Assay (for Gαq/11-coupled receptors):

-

Cell Culture and Dye Loading:

-

Culture cells expressing the target receptor (e.g., 5-HT2A).[12]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Setup:

-

Add increasing concentrations of the methoxybenzoyl piperazine test compound to the wells.

-

-

Measurement of Calcium Flux:

-

Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.[12]

-

-

Data Analysis:

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

Determine the EC50 for agonists or the IC50 for antagonists.

-

Downstream Signaling Pathway Analysis

Understanding how a compound affects signaling cascades downstream of receptor activation provides a more complete picture of its mechanism of action.

Signaling Pathways of D2-like and 5-HT1A/2A Receptors:

Caption: Downstream signaling of D2-like/5-HT1A and 5-HT2A receptors.

Structure-Activity Relationships (SAR)

The pharmacological profile of methoxybenzoyl piperazines is highly dependent on their chemical structure.[16]

-

Position of the Methoxy Group: The ortho, meta, or para positioning of the methoxy group on the benzoyl ring significantly influences receptor affinity and selectivity. For example, in some series, a 2-methoxyphenylpiperazine moiety is crucial for high affinity at D2 and 5-HT1A receptors.[6]

-

Substituents on the Piperazine Ring: The nature of the substituent at the N4 position of the piperazine ring is a key determinant of activity. Alkyl chains of varying lengths and terminal functional groups can be introduced to modulate receptor interactions.[9]

-

Conformational Constraints: Introducing rigidity into the molecule, for instance, by incorporating cyclic structures, can enhance affinity and selectivity for a particular receptor subtype.[9]

Quantitative Data Summary

The following table summarizes representative binding affinities of various methoxybenzoyl piperazine derivatives for dopamine and serotonin receptors.

| Compound Class | Specific Compound Example | Receptor | Binding Affinity (Ki, nM) | Reference |

| N-Alkyl-1-(o-methoxyphenyl)piperazines | Compound with benzotriazole fragment | 5-HT1A | High Affinity | [11] |

| N-Alkyl-1-(o-methoxyphenyl)piperazines | Cinnamyl derivative | D2 | High Affinity | [6] |

| N-Alkyl-1-(o-methoxyphenyl)piperazines | Cinnamyl derivative | 5-HT1A | Low to Moderate Affinity | [6] |

| N-[ω-[4-Arylpiperazin-1-yl]alkyl]-methoxybenzamides | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D4 | 0.057 | [9] |

| N-(Benzofuran-2-ylmethyl)-N'-(alkoxybenzyl)piperazines | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ1 | 2.7 | [17] |

Note: This table is illustrative and not exhaustive. Binding affinities can vary depending on the specific assay conditions.

Conclusion

The methoxybenzoyl piperazine scaffold represents a fertile ground for the discovery of novel CNS-acting therapeutic agents. A thorough understanding of their mechanism of action, from receptor binding to downstream signaling, is paramount for rational drug design and development. The experimental protocols and structure-activity relationship principles outlined in this guide provide a robust framework for researchers to systematically investigate this important class of compounds. By employing these methodologies, the scientific community can continue to unlock the full therapeutic potential of methoxybenzoyl piperazines.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors. Retrieved from [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

-

Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

-

PubMed. (2010, April 30). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]

-

PubMed. (2000, January 27). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Retrieved from [Link]

-

RJPT SimLab. (n.d.). PRINCIPLE The bioassay of serotonin using the rat stomach strip is based on the pr. Retrieved from [Link]

-

PubMed. (n.d.). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Retrieved from [Link]

-

Dr.Oracle. (2025, August 6). What is the protocol for a serotonin release assay? Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

-

Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

-

PubMed. (n.d.). Some pharmacological properties of piperazine. Retrieved from [Link]

-

NIH. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. Retrieved from [Link]

-

PMC - NIH. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]

-

ACS Omega. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

-

PubMed. (2018, March). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). GPCR downstream signalling. Retrieved from [Link]

-

Reddit. (2022, July 3). Tips for Pathway Schematic design? Retrieved from [Link]

-

NCBI. (2012, May 10). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Retrieved from [Link]

-

PubMed. (2001, April). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. Retrieved from [Link]

-

GeeksforGeeks. (2023, February 6). GPCR Signaling Pathway. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

-

Semantic Scholar. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Retrieved from [Link]

-

PubMed. (n.d.). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxybenzyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

-

SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

-

Biology LibreTexts. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. innoprot.com [innoprot.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of 1-(4-Methoxybenzoyl)-piperazine: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Knowns and Unveiling the Potential of a Novel Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a cornerstone scaffold, integral to the architecture of a multitude of clinically significant therapeutics. Its unique physicochemical properties and versatile synthetic handles have rendered it a privileged structure in the design of agents targeting the central nervous system, cardiovascular system, and infectious diseases. This guide delves into the pharmacological profile of a specific, yet under-characterized derivative: 1-(4-Methoxybenzoyl)-piperazine.

The absence of extensive, direct experimental data for this compound necessitates a rigorous, deductive approach. This whitepaper, therefore, synthesizes foundational knowledge of the piperazine and benzoyl pharmacophores with empirical data from closely related structural analogs. By dissecting the constituent parts and drawing parallels from established research, we construct a predictive yet scientifically grounded profile of this compound. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical foundation, highlighting its potential mechanisms of action, metabolic pathways, and toxicological considerations. This document is structured not as a rigid review, but as a dynamic guide, proposing logical experimental workflows to validate the hypothesized pharmacological characteristics and unlock the therapeutic potential of this intriguing molecule.

Molecular Architecture and Physicochemical Properties

This compound is a disubstituted piperazine characterized by the acylation of one of the piperazine nitrogens with a 4-methoxybenzoyl (anisoyl) group. This structural arrangement imparts specific electronic and conformational features that are critical determinants of its biological activity.

-

The Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core is known for its ability to exist in a stable chair conformation and for the basicity of the un-acylated nitrogen (pKa of the second nitrogen is typically around 5.3-5.7), allowing for salt formation and interaction with biological targets through hydrogen bonding.[1]

-

The 4-Methoxybenzoyl Moiety: This group introduces a rigid, planar aromatic system and an amide linkage. The methoxy group is an electron-donating group, which can influence the electronic distribution of the phenyl ring and its potential for π-π stacking interactions with aromatic residues in protein binding pockets. The carbonyl group of the amide bond is a key hydrogen bond acceptor.

A summary of its predicted physicochemical properties is presented below.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C12H16N2O2 | |

| Molecular Weight | 220.27 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| logP | ~1.5 - 2.0 | Indicates good membrane permeability and potential for CNS penetration. |

| Topological Polar Surface Area (TPSA) | 38.5 Ų | Suggests good oral absorption and cell permeability. |

| Hydrogen Bond Donors | 1 (piperazine N-H) | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 3 (carbonyl O, methoxy O, piperazine N) | Potential for interaction with biological targets. |

| pKa (basic) | ~5.5 | The un-acylated nitrogen is weakly basic, allowing for salt formation. |

Synthesis and Characterization: A Proposed Protocol

The synthesis of this compound can be readily achieved through the acylation of piperazine with 4-methoxybenzoyl chloride. This is a standard and robust chemical transformation.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM, 10 mL/mmol of limiting reagent) at 0°C, add triethylamine (TEA, 2.2 equivalents).

-

Acylation: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile: An Evidence-Based Postulation

The pharmacological activity of this compound is likely to be multifaceted, influenced by both the benzoylpiperazine core and the 4-methoxy substituent.

Postulated Mechanism of Action

Based on available literature for structurally similar compounds, two primary mechanisms of action are proposed:

-

Glycine Transporter 1 (GlyT1) Inhibition: Benzoylpiperazines have been identified as a novel class of potent and selective inhibitors of GlyT1.[2] GlyT1 is a key regulator of glycine levels in the synaptic cleft, and its inhibition enhances N-methyl-D-aspartate (NMDA) receptor function. This mechanism is a therapeutic target for cognitive deficits associated with schizophrenia.

-

Monoaminergic System Modulation: The piperazine scaffold is a well-known pharmacophore in drugs targeting dopamine, serotonin, and norepinephrine receptors and transporters.[3][4] The 1-(4-methoxyphenyl)piperazine (MeOPP) substructure, a close analog, is known to interact with the serotonergic system.[5][6] Therefore, this compound may exhibit affinity for various serotonin (e.g., 5-HT1A, 5-HT2A/2C) and dopamine (e.g., D2) receptors.[7][8]

Caption: Postulated dual mechanism of action for this compound.

Predicted Pharmacodynamics

The functional consequences of the proposed mechanisms of action suggest potential therapeutic applications in neuropsychiatric disorders.

-

CNS Effects:

-

Cognitive Enhancement: Through GlyT1 inhibition, the compound could potentially improve cognitive function in disorders like schizophrenia and Alzheimer's disease.

-

Antidepressant and Anxiolytic Activity: Modulation of serotonergic and dopaminergic pathways could result in antidepressant and anxiolytic-like effects, a common feature of many piperazine derivatives.[4][7]

-

-

Other Potential Activities:

-

Anticonvulsant Properties: Some piperazine derivatives have shown anticonvulsant activity.

-

Anti-inflammatory and Analgesic Effects: These activities have also been reported for certain piperazine compounds.

-

Pharmacokinetics: A Predictive ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can be inferred from the general behavior of arylpiperazine derivatives.

Absorption and Distribution

-

Oral Bioavailability: With a molecular weight and TPSA within the ranges suggested by Lipinski's rules, good oral absorption is anticipated.

-

Distribution: Arylpiperazines are known to distribute extensively into tissues, including the brain.[9] The predicted logP suggests that this compound is likely to cross the blood-brain barrier. Some piperazine derivatives have also been shown to be inhibitors of the P-glycoprotein (P-gp) efflux transporter, which could enhance its own or co-administered drugs' CNS penetration.[10]

Metabolism

The metabolic fate of this compound is expected to be primarily hepatic, mediated by cytochrome P450 (CYP) enzymes.

-

Primary Metabolic Pathways:

-

O-demethylation: The 4-methoxy group is a prime site for O-demethylation, likely catalyzed by CYP2D6, to form the corresponding phenol metabolite.[9]

-

Aromatic Hydroxylation: Hydroxylation of the phenyl ring is another probable metabolic route.

-

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation.

-

-

Enzyme Involvement: CYP2D6 and CYP3A4 are the major enzymes involved in the metabolism of many arylpiperazine drugs.[9] Genetic polymorphisms in these enzymes could lead to significant inter-individual variability in the compound's pharmacokinetics.

Excretion

Metabolites are expected to be excreted primarily in the urine, likely after conjugation with glucuronic acid or sulfate.[3]

Toxicology and Safety Profile: Key Considerations

The safety profile of this compound should be carefully evaluated, with particular attention to the known toxicities of the benzoylpiperazine and broader piperazine classes.

Potential Toxicological Liabilities

-

Neurotoxicity: Benzoylpiperazine has been shown to induce oxidative stress, inhibit mitochondrial complex-I, and promote apoptosis in dopaminergic neuronal cells.[11] This suggests a potential for neurotoxic effects, particularly with chronic or high-dose exposure.

-

Cardiotoxicity: Some piperazine derivatives have been associated with cardiotoxic effects, including disruption of Ca2+ homeostasis and mitochondrial dysfunction in cardiac cells.[12]

-

CNS Stimulant Effects: Many piperazine derivatives exhibit stimulant properties, which can lead to adverse effects such as agitation, anxiety, tachycardia, and seizures at high doses.[3][6]

Proposed In Vitro Toxicology Screening Workflow

A tiered approach to in vitro toxicology screening is recommended to assess the potential liabilities of this compound early in development.

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

Unlocking the Therapeutic Potential of 1-(4-Methoxybenzoyl)-piperazine: A Technical Guide to Putative Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs.[1] This technical guide delves into the potential therapeutic targets of a specific, yet under-explored derivative, 1-(4-Methoxybenzoyl)-piperazine. By drawing parallels with structurally similar compounds and analyzing the extensive research on the broader piperazine class, we will illuminate the most probable mechanisms of action and outline a strategic experimental approach to validate these hypotheses. This document serves as a roadmap for researchers aiming to characterize the pharmacological profile of this promising molecule.

Introduction: The Piperazine Moiety as a Versatile Pharmacophore

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[1] This has enabled the development of a vast library of derivatives with diverse biological activities, particularly within the central nervous system (CNS).[2][3] The addition of a 4-methoxybenzoyl group to the piperazine core, as in this compound, introduces key electronic and steric features that are likely to dictate its interaction with biological targets. The methoxy group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions, crucial for receptor binding.

Our analysis of the existing literature on related compounds suggests that the primary therapeutic potential of this compound likely resides in the modulation of neurotransmitter systems, with a particular emphasis on serotonergic, dopaminergic, and GABAergic pathways.

Putative Therapeutic Targets and Mechanistic Hypotheses

Based on extensive structure-activity relationship (SAR) studies of analogous piperazine derivatives, we have identified several high-probability therapeutic targets for this compound.

Serotonin Receptors (5-HT1A and 5-HT2A/C): A Gateway to Antidepressant and Anxiolytic Activity

Numerous piperazine derivatives exhibit significant affinity for serotonin receptors, which are pivotal in regulating mood, anxiety, and cognition.[4][5] Specifically, the 5-HT1A and 5-HT2A/C receptor subtypes are frequently implicated.

-

Hypothesis: this compound acts as an agonist or partial agonist at 5-HT1A receptors and/or an antagonist at 5-HT2A/C receptors. This dual activity is a hallmark of several atypical antipsychotics and antidepressants, suggesting a potential for treating a spectrum of psychiatric disorders.[5][6]

The anxiolytic-like effects of some piperazine compounds have been directly linked to their interaction with the serotonergic pathway.[7]

Diagram: Proposed Serotonergic Pathway Modulation

Caption: Proposed modulation of postsynaptic serotonin receptors.

Dopamine D2 Receptors: A Target for Antipsychotic Intervention

The dopamine D2 receptor is a primary target for both typical and atypical antipsychotic drugs.[2][8] The piperazine moiety is a common feature in many of these agents.

-

Hypothesis: this compound may exhibit antagonist or partial agonist activity at D2 receptors. This could contribute to antipsychotic efficacy, potentially with a lower risk of extrapyramidal side effects characteristic of older antipsychotics.[9]

Docking studies on similar compounds have elucidated the key interactions within the D2 receptor binding pocket, often involving hydrogen bonding with aspartate residues.[6]

GABAergic System: Potential for Anxiolytic and Anticonvulsant Effects

The parent piperazine molecule is known to exert its anthelmintic effects by acting as a GABA receptor agonist, leading to paralysis of the parasite.[10][11][12] This inherent activity at GABAergic synapses suggests a potential for CNS effects in mammals.

-

Hypothesis: this compound may modulate GABA-A receptors, leading to anxiolytic and potentially anticonvulsant properties.[3] This is supported by findings that some piperazine derivatives show efficacy in preclinical models of seizures.[13][14]

Diagram: Experimental Workflow for Target Validation

Caption: A streamlined workflow for validating therapeutic targets.

Experimental Protocols for Target Identification and Validation

To empirically test these hypotheses, a tiered approach starting with in vitro assays and progressing to in vivo models is recommended.

In Vitro Target Engagement: Receptor Binding Assays

The initial step is to determine the binding affinity of this compound for the hypothesized receptors.

Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human 5-HT1A, 5-HT2A, D2, or GABA-A receptors) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

-

Competition Binding: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2, [3H]Muscimol for GABA-A) and varying concentrations of this compound.

-

Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays: Assessing Downstream Signaling

Following confirmation of binding, it is crucial to determine the functional consequence of this interaction (i.e., agonist, antagonist, or inverse agonist activity).

Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)

-

Cell Culture: Use cells expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., 5-HT1A, D2).

-